molecular formula C16H16O3 B6339728 2-(2-Methyl-benzyloxymethyl)-benzoic acid CAS No. 353747-88-3

2-(2-Methyl-benzyloxymethyl)-benzoic acid

Cat. No.: B6339728
CAS No.: 353747-88-3
M. Wt: 256.30 g/mol
InChI Key: AISIYCJZQHKSQQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-benzyloxymethyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxymethyl group attached to the benzoic acid core, with a methyl substitution on the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-benzyloxymethyl)-benzoic acid typically involves the reaction of 2-methylbenzyl alcohol with benzoic acid derivatives. One common method is the esterification of 2-methylbenzyl alcohol with benzoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-benzyloxymethyl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzyloxymethyl group to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Methyl-substituted benzoic acids.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

2-(2-Methyl-benzyloxymethyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-benzyloxymethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxymethyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-benzyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide

Uniqueness

2-(2-Methyl-benzyloxymethyl)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its benzyloxymethyl group provides a versatile functional handle for further chemical modifications, making it valuable in synthetic chemistry and various applications.

Properties

IUPAC Name

2-[(2-methylphenyl)methoxymethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-6-2-3-7-13(12)10-19-11-14-8-4-5-9-15(14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIYCJZQHKSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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